3-Phenylpiperidin-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-phenylpiperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c13-11-10(7-4-8-12-11)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEQXBUHZDFKDDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic and Structural Elucidation of 3 Phenylpiperidin 2 One Compounds
Advanced Spectroscopic Characterization Techniques
Modern spectroscopic methods provide a non-destructive means to probe the molecular framework of 3-phenylpiperidin-2-one, offering insights into its electronic, vibrational, and nuclear properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination (e.g., ¹H NMR, ¹³C NMR, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound and its analogues. Through the analysis of ¹H and ¹³C NMR spectra, the precise connectivity and chemical environment of each atom in the molecule can be determined.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound derivatives provides key information about the number of different types of protons and their neighboring atoms. The aromatic protons of the phenyl group typically appear as a multiplet in the downfield region, generally between δ 7.2 and 7.5 ppm. The proton attached to the nitrogen (N-H) of the lactam ring usually presents as a broad singlet. The aliphatic protons on the piperidine (B6355638) ring exhibit complex splitting patterns due to spin-spin coupling, with their chemical shifts varying based on their proximity to the carbonyl group and the phenyl ring.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing the number of distinct carbon environments. The carbonyl carbon (C=O) of the lactam is characteristically observed at a downfield chemical shift, often above 170 ppm. The carbons of the phenyl ring typically resonate in the range of δ 125-145 ppm. The aliphatic carbons of the piperidine ring appear in the upfield region of the spectrum.
Table 1: Representative NMR Spectral Data for this compound Analogues
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| C=O | - | ~175 |
| Phenyl-C (quaternary) | - | ~140 |
| Phenyl-CH | 7.20-7.40 (m) | ~126-129 |
| C3-H | 3.50-3.60 (m) | ~45-50 |
| N-H | 6.0-8.0 (br s) | - |
| Piperidine-CH₂ | 1.80-2.20 (m), 3.20-3.40 (m) | ~20-40 |
Note: The chemical shifts are approximate and can vary depending on the solvent and specific substitution pattern of the analogue.
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is used to identify the functional groups present in this compound.
FT-IR Spectroscopy: The FT-IR spectrum of this compound is characterized by several key absorption bands. A strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactam ring is typically observed in the region of 1650-1680 cm⁻¹. The N-H stretching vibration of the secondary amide appears as a broad band in the range of 3200-3400 cm⁻¹. The aromatic C-H stretching vibrations are found around 3000-3100 cm⁻¹, while the aliphatic C-H stretching vibrations are observed in the 2850-2950 cm⁻¹ region. Aromatic C=C stretching vibrations give rise to bands in the 1450-1600 cm⁻¹ range.
FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching of the phenyl ring is a prominent feature. The C=O stretching vibration is also observable in the Raman spectrum.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | FT-IR Frequency (cm⁻¹) | FT-Raman Frequency (cm⁻¹) | Vibrational Mode |
|---|---|---|---|
| N-H | 3200-3400 (broad) | 3200-3400 (weak) | Stretching |
| Aromatic C-H | 3000-3100 (medium) | 3000-3100 (strong) | Stretching |
| Aliphatic C-H | 2850-2950 (medium) | 2850-2950 (strong) | Stretching |
| C=O (Amide I) | 1650-1680 (strong) | 1650-1680 (medium) | Stretching |
| Aromatic C=C | 1450-1600 (medium) | 1450-1600 (strong) | Stretching |
| N-H | 1500-1550 (medium) | - | Bending |
Note: The intensities are approximate and can be influenced by the molecular environment.
Electronic Absorption Spectroscopy (UV-Vis)
UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the phenyl chromophore. Typically, aromatic compounds exhibit a strong absorption band (π → π* transition) below 280 nm. webqc.org The presence of the carbonyl group conjugated with the nitrogen atom in the lactam ring may also contribute to the electronic absorption spectrum.
Table 3: Expected Electronic Absorption Data for this compound
| λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |
|---|---|---|
| ~260 | > 200 | π → π* (Phenyl ring) |
| ~220 | > 5000 | π → π* (Phenyl ring) |
Note: The exact values can be influenced by the solvent used for the measurement.
Mass Spectrometry and Elemental Analysis for Compound Purity and Composition
Mass Spectrometry: Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound. In high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion ([M]⁺) or a protonated molecule ([M+H]⁺) can be measured with high accuracy, allowing for the determination of the molecular formula. nih.gov The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for piperidine derivatives may involve cleavage of the piperidine ring or loss of substituents. nih.govresearchgate.net
Table 4: Predicted Mass Spectrometry Data for this compound (C₁₁H₁₃NO)
| Ion | Predicted m/z |
|---|---|
| [M]⁺ | 175.0997 |
| [M+H]⁺ | 176.1070 |
| [M+Na]⁺ | 198.0889 |
Data sourced from PubChemLite. nih.gov
Elemental Analysis: Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen) in a purified sample of this compound. The experimentally determined percentages are then compared with the theoretical values calculated from the molecular formula (C₁₁H₁₃NO) to confirm the compound's purity and empirical formula. webqc.org
Table 5: Theoretical Elemental Analysis for this compound (C₁₁H₁₃NO)
| Element | Symbol | Atomic Weight | Number of Atoms | Mass Percent (%) |
|---|---|---|---|---|
| Carbon | C | 12.011 | 11 | 75.39 |
| Hydrogen | H | 1.008 | 13 | 7.48 |
| Nitrogen | N | 14.007 | 1 | 8.00 |
| Oxygen | O | 15.999 | 1 | 9.13 |
Solid-State Structural Analysis
While spectroscopic methods provide information about the molecule in solution or in the gas phase, solid-state analysis techniques are essential for understanding the three-dimensional arrangement of the molecules in a crystal lattice.
X-ray Diffraction Studies of this compound Analogues and Derivatives
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. For derivatives of this compound, X-ray crystallography can provide precise measurements of bond lengths, bond angles, and torsion angles. researchgate.net These studies often reveal that the piperidine ring adopts a chair or a distorted boat conformation. researchgate.net The orientation of the phenyl substituent (axial or equatorial) is also determined. Furthermore, X-ray diffraction analysis elucidates the intermolecular interactions, such as hydrogen bonding involving the N-H and C=O groups of the lactam ring, which govern the crystal packing. In the crystal structure of related piperidin-4-one derivatives, the piperidine ring has been observed to adopt a chair conformation with the phenyl substituents in equatorial positions. researchgate.net
Table 6: Typical Bond Lengths and Angles in Phenylpiperidine Derivatives from X-ray Diffraction
| Bond/Angle | Typical Value |
|---|---|
| C-N (amide) | ~1.34 Å |
| C=O | ~1.23 Å |
| C-C (piperidine) | ~1.52-1.54 Å |
| C-C (aromatic) | ~1.37-1.40 Å |
| C-N-C angle | ~120-125° |
| C-C-C angle (piperidine) | ~110-112° |
Note: These are generalized values from related structures and may vary for this compound.
Computational Chemistry and Molecular Modeling for 3 Phenylpiperidin 2 One
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.com It is widely employed to predict a variety of molecular properties with high accuracy. chalcogen.ro DFT calculations, often using functionals like B3LYP, are instrumental in optimizing molecular geometry and analyzing the electronic and spectroscopic properties of compounds like 3-Phenylpiperidin-2-one and its derivatives. mdpi.comdergipark.org.tr
Geometry optimization is the process of finding the arrangement of atoms in a molecule that corresponds to the lowest energy, known as the ground state. mdpi.com For piperidine (B6355638) derivatives, DFT methods are used to calculate the most stable conformation, including bond lengths and angles. researchgate.net
The electronic properties are often explored through Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. chalcogen.ro The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity; a larger gap implies higher stability and lower chemical reactivity. chalcogen.ro From the HOMO and LUMO energies, various quantum chemical parameters can be calculated to describe a molecule's chemical behavior. mdpi.com
The Molecular Electrostatic Potential (MEP) map is another crucial tool that visualizes the charge distribution on the molecule's surface. tci-thaijo.org It helps in identifying the regions that are rich or poor in electrons, which are susceptible to electrophilic and nucleophilic attacks, respectively. tci-thaijo.org In MEP maps, red areas typically indicate negative electrostatic potential (electron-rich), while blue areas represent positive potential (electron-poor). researchgate.net
Table 1: Representative Quantum Chemical Parameters Calculated from HOMO-LUMO Energies
| Parameter | Formula | Description |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |
| Ionization Potential (IP) | -EHOMO | The energy required to remove an electron. |
| Electron Affinity (EA) | -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | The power of an atom to attract electrons to itself. mdpi.com |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. mdpi.com |
| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating reactivity. mdpi.com |
| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity to accept electrons. mdpi.com |
DFT calculations are highly effective in predicting the vibrational spectra (FT-IR and Raman) of molecules. nih.gov By calculating the harmonic vibrational frequencies, researchers can assign the observed experimental spectral bands to specific molecular vibrations, such as stretching, bending, and deformation modes. nih.govorientjchem.org Theoretical calculations often produce frequencies that are slightly higher than experimental values due to the harmonic approximation. Therefore, the calculated frequencies are typically scaled by a factor to improve agreement with experimental data. researchgate.net The Total Energy Distribution (TED) analysis is then used to provide a quantitative assignment of the vibrational modes. nih.gov This detailed analysis is crucial for the structural confirmation of newly synthesized compounds like piperidine derivatives. researchgate.net
Table 2: Example of Vibrational Frequency Assignment for a Piperidinone Derivative
| Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Vibrational Assignment |
| ~1700 | ~1710 | C=O stretching |
| ~3050 | ~3060 | Aromatic C-H stretching |
| ~2950 | ~2960 | Aliphatic C-H stretching |
| ~1600 | ~1605 | C=C aromatic ring stretching |
| ~1350 | ~1355 | C-N stretching |
Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed picture of the bonding and electronic structure within a molecule. uni-muenchen.de It examines interactions between filled (donor) and empty (acceptor) orbitals, which can be quantified by second-order perturbation theory to determine the stabilization energy (E(2)). uni-muenchen.de These interactions, often described as hyper-conjugative or charge-transfer interactions, are key to understanding molecular stability. nih.gov
NBO analysis reveals the delocalization of electron density from occupied Lewis-type NBOs (bonds or lone pairs) to unoccupied non-Lewis-type NBOs (antibonding or Rydberg orbitals). uni-muenchen.dersc.org A higher E(2) value indicates a more significant interaction and greater stabilization of the molecule. researchgate.net This analysis also provides the natural population analysis (NPA), which offers a more robust calculation of atomic charges compared to other methods like Mulliken population analysis. researchgate.net The distribution of these charges is fundamental to understanding the molecule's electrostatic potential and reactivity. researchgate.net
Table 3: Illustrative NBO Analysis Results Showing Key Intramolecular Interactions
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
| LP(1) N | σ(C-C) | ~5.20 |
| LP(2) O | π(C-C)arom | ~28.74 |
| π(C-C)arom | π(C-C)arom | ~20.50 |
| σ(C-H) | σ(C-N) | ~2.90 |
Note: LP denotes a lone pair, σ and π* denote anti-bonding orbitals. Values are representative based on similar structures.*
Molecules with significant charge transfer characteristics and high hyperpolarizability are of interest for applications in nonlinear optics (NLO). researchgate.net Computational methods can predict the NLO properties of a molecule by calculating its dipole moment (μ) and first-order hyperpolarizability (β₀). nih.gov A large β₀ value suggests that the material may have potential for applications such as frequency conversion in optical devices. researchgate.net DFT calculations are a reliable way to compute these parameters. The presence of donor and acceptor groups within a molecule can enhance intramolecular charge transfer, leading to higher NLO activity. nih.gov
Table 4: Calculated Nonlinear Optical (NLO) Properties
| Parameter | Description |
| Dipole Moment (μ) | A measure of the overall polarity of the molecule. |
| First-Order Hyperpolarizability (β₀) | Quantifies the second-order NLO response of the molecule. |
Molecular Simulations for Ligand-Receptor Interactions
Molecular simulations are essential for understanding how a small molecule like this compound might interact with a biological target, such as a protein or enzyme. These methods are a cornerstone of computer-aided drug design. nih.gov
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govmdpi.com The primary goal is to predict the binding mode and affinity, which is often expressed as a binding energy score (e.g., in kcal/mol). mdpi.comnih.gov A more negative binding energy typically indicates a more stable ligand-receptor complex. mdpi.com
The process involves placing the ligand into the active site of the target protein and evaluating the interactions, which can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. researchgate.net These studies can identify key amino acid residues in the protein's binding pocket that are crucial for the interaction. mdpi.com For piperidine derivatives, molecular docking has been used to explore their potential as inhibitors for various enzymes by predicting how they bind to the active site. researchgate.netresearchgate.net This information is invaluable for guiding the design of more potent and selective drug candidates. nih.gov
Table 5: Example of Molecular Docking Results for a Piperidine Derivative
| Protein Target | Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |
| Penicillin-Binding Protein | -7.40 | SER402, THR600, TYR446 | Hydrogen Bond |
| MET641 | van der Waals | ||
| Keap1 Inhibitor | -9.85 | ARG415, SER508 | Hydrogen Bond, Pi-Alkyl |
| TYR525, PHE577 | Pi-Pi Stacking |
Note: Data is representative of studies on similar bioactive compounds. mdpi.comresearchgate.net
Molecular Dynamics (MD) Simulations to Elucidate Binding Mechanisms
Molecular Dynamics (MD) simulations are powerful computational tools used to understand the dynamic nature of interactions between a ligand, such as this compound, and its biological target at an atomic level. These simulations provide insights into the conformational changes that occur upon binding, the stability of the ligand-receptor complex, and the key amino acid residues involved in the interaction, which are critical for elucidating the binding mechanism.
Given the structural motifs of this compound—a phenyl group and a piperidine ring—MD simulations on analogous compounds can offer valuable predictions about its binding behavior. Studies on various piperidine and piperazine (B1678402) derivatives have consistently highlighted the importance of these structural features in receptor binding. For instance, MD simulations of piperidine-based antagonists with their receptors often reveal that the piperidine ring adopts a specific conformation, such as a chair or boat form, to fit optimally into the binding pocket. This conformational flexibility is crucial for establishing stable interactions.
MD simulations can also elucidate the role of the lactam functionality in this compound. The carbonyl oxygen and the secondary amine are potential hydrogen bond donors and acceptors, respectively. Simulations can predict the formation of stable hydrogen bonds with specific amino acid residues or with structured water molecules within the binding pocket, further stabilizing the complex. The stability of these interactions over the simulation time can be analyzed to determine their contribution to the binding affinity.
A typical MD simulation protocol for a ligand like this compound would involve placing the docked ligand-protein complex in a simulated physiological environment (a box of water molecules and ions). The system's energy is then minimized, and it is gradually heated and equilibrated. A production run of several nanoseconds is then performed to observe the dynamic behavior of the complex. Analysis of the trajectory from the simulation provides detailed information on the stability of the complex, fluctuations in atomic positions, and the specific interactions that govern the binding mechanism.
Cheminformatics and Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. youtube.com For a compound like this compound, QSAR models can be developed to predict its activity against various biological targets, guiding the synthesis of more potent analogs.
The development of a QSAR model for this compound and its derivatives would involve several key steps. First, a dataset of compounds with known biological activities (e.g., IC50 values) against a specific target is required. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure and properties, including:
Topological descriptors: These describe the connectivity of atoms in the molecule.
Physicochemical descriptors: These include properties like molecular weight, logP (lipophilicity), and molar refractivity.
Electronic descriptors: These relate to the electronic properties of the molecule, such as partial charges and dipole moment.
3D descriptors: These are derived from the three-dimensional conformation of the molecule and can include steric and shape parameters.
Once the descriptors are calculated, statistical methods are employed to build a mathematical model that correlates these descriptors with the observed biological activity. Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning approaches like Artificial Neural Networks (ANN). nih.gov
QSAR studies on piperidine derivatives have shown that a combination of descriptors is often necessary to build a robust predictive model. For instance, studies on piperidine-based CCR5 antagonists and ALK inhibitors have highlighted the importance of steric, electrostatic, and hydrophobic properties in determining their biological activity. nih.govresearchgate.net The statistical quality of a QSAR model is assessed using various parameters, such as the correlation coefficient (R²), which indicates how well the model fits the data, and the cross-validation coefficient (Q²), which measures the model's predictive ability. nih.govnih.gov
The following table presents typical statistical results from QSAR studies on piperidine derivatives, illustrating the predictive power of such models.
| Model Type | Statistical Parameter | Reported Value Range | Reference |
| PLS | R² | 0.75 - 0.90 | nih.gov |
| MLR | R² | 0.74 - 0.83 | nih.gov |
| PLS | Q² | 0.51 - 0.58 | nih.govtandfonline.com |
| MLR | Q² | 0.68 - 0.80 | nih.gov |
These models can then be used to predict the biological activity of new, unsynthesized derivatives of this compound, helping to prioritize which compounds to synthesize and test, thereby accelerating the drug discovery process.
In Silico ADMET Profiling for Pharmacokinetic Properties
In silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiling is a crucial step in early-stage drug discovery that uses computational models to predict the pharmacokinetic and toxicological properties of a compound. nih.gov For this compound, predicting its ADMET profile can help assess its potential as a drug candidate and identify potential liabilities that may need to be addressed through chemical modification.
Various computational tools and web servers, such as SwissADME, pkCSM, and admetSAR, are available to predict a wide range of ADMET properties based on the chemical structure of a molecule. researchgate.nethealthinformaticsjournal.com These predictions are based on models derived from large datasets of experimental data.
Key ADMET parameters that would be evaluated for this compound include:
Absorption: This includes predictions of properties like gastrointestinal (GI) absorption and permeability across the Caco-2 cell line, which is a model for the intestinal barrier.
Distribution: This involves predicting the compound's ability to cross the blood-brain barrier (BBB) and its extent of binding to plasma proteins (PPB). High PPB can limit the free concentration of the drug available to act on its target.
Metabolism: Predictions in this category often focus on the compound's potential to be a substrate or inhibitor of major cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4), which are responsible for the metabolism of a large number of drugs.
Excretion: This may include predictions of total clearance and whether the compound is a substrate for renal transporters.
Toxicity: A range of toxicity endpoints can be predicted, including mutagenicity (Ames test), hepatotoxicity, and cardiotoxicity (hERG inhibition).
The following table provides a hypothetical in silico ADMET profile for a compound with a structure similar to this compound, based on typical predictions for piperidine-containing small molecules.
| Property | Predicted Value | Implication |
| Absorption | ||
| GI Absorption | High | Good oral bioavailability is likely. |
| Caco-2 Permeability | Moderate to High | The compound is likely to be well-absorbed from the gut. |
| Distribution | ||
| BBB Permeant | Yes/No | Predicts whether the compound can enter the central nervous system. |
| PPB | >90% | High binding to plasma proteins may reduce free drug concentration. |
| Metabolism | ||
| CYP1A2 Inhibitor | No | Low potential for drug-drug interactions via this isoform. |
| CYP2C9 Inhibitor | No | Low potential for drug-drug interactions via this isoform. |
| CYP2C19 Inhibitor | Yes/No | Potential for drug-drug interactions. |
| CYP2D6 Inhibitor | Yes/No | Potential for drug-drug interactions. |
| CYP3A4 Inhibitor | Yes/No | Potential for drug-drug interactions. |
| Toxicity | ||
| Ames Mutagenicity | Non-mutagen | Low risk of being a mutagen. |
| hERG I Inhibition | Low risk | Low risk of cardiotoxicity. |
These in silico predictions provide a valuable initial assessment of the pharmacokinetic properties of this compound, helping to guide its further development and optimization. Experimental validation is, however, necessary to confirm these computational findings.
Future Directions and Research Opportunities for 3 Phenylpiperidin 2 One
Rational Design and Synthesis of Next-Generation Phenylpiperidinone Analogues
The rational design of next-generation 3-phenylpiperidin-2-one analogues is a key focus for developing compounds with improved efficacy and specificity. This process involves the strategic modification of the core structure to enhance interactions with biological targets. Methodologies often draw from established pharmacophore models and structure-activity relationships (SAR) to guide the synthesis of new derivatives. rsc.org
Key strategies in the design of novel analogues include:
Substitution on the Phenyl Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) on the phenyl ring can modulate the compound's electronic and steric properties, influencing its binding affinity and selectivity for specific targets.
Modification of the Piperidinone Ring: Alterations to the lactam ring, such as N-alkylation or substitution at other positions, can impact the molecule's conformation and pharmacokinetic properties.
Stereochemistry: The synthesis of enantiomerically pure analogues is crucial, as different stereoisomers often exhibit distinct pharmacological activities and metabolic profiles.
Modern synthetic methods, such as catalytic hydrogenation and various cyclization reactions, are employed to create these complex structures with high efficiency and stereocontrol. mdpi.com For instance, multicomponent reactions and photochemical methods are being explored for the scalable synthesis of bicyclic piperidinones. mdpi.com The goal is to build libraries of diverse analogues for high-throughput screening and further optimization.
| Design Strategy | Objective | Example Modification | Potential Impact |
|---|---|---|---|
| Phenyl Ring Substitution | Enhance target binding and selectivity | Addition of electron-withdrawing groups | Increased potency, altered metabolic stability |
| Piperidinone N-Alkylation | Modify solubility and cell permeability | Introduction of a (4-arylpiperazin-1-yl)alkyl group | Improved pharmacokinetic profile, potential for antiviral activity nih.gov |
| Stereoselective Synthesis | Isolate the more active enantiomer | Asymmetric hydrogenation | Reduced side effects, increased therapeutic index mdpi.com |
| Bioisosteric Replacement | Improve drug-like properties | Replacing a phenyl group with a bioisostere | Enhanced bioavailability, reduced toxicity |
Advanced Pharmacological Target Identification and Validation for Novel Therapeutic Applications
Identifying the specific molecular targets of this compound analogues is fundamental to understanding their mechanism of action and discovering new therapeutic uses. Traditional screening methods are now being supplemented by advanced, high-throughput techniques that can rapidly identify protein-ligand interactions.
Modern approaches for target identification include:
Chemical Proteomics: This method uses affinity-based probes derived from the this compound scaffold to capture and identify binding proteins from complex biological samples like cell lysates. mdpi.com Techniques such as Activity-Based Protein Profiling (ABPP) are instrumental in this process. mdpi.com
In Silico Target Prediction: Computational tools like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) analyze the chemical structure of a compound to predict its likely protein targets and biological activities based on ligand-target databases. clinmedkaz.org This allows researchers to prioritize experimental validation for the most promising targets.
Phenotypic Screening and Deconvolution: This approach involves screening compounds in disease-relevant cellular or organismal models to identify a desired physiological effect. Subsequently, techniques like genetic knockdown (e.g., CRISPR-Cas9) or proteomic analysis are used to deconvolute the specific target responsible for the observed phenotype. discoveryontarget.com
Once a potential target is identified, it must be validated to confirm its role in the compound's therapeutic effect. Validation involves a combination of biochemical assays, cell-based experiments, and in vivo models to establish a clear link between target engagement and the desired pharmacological outcome. discoveryontarget.com These advanced methods are uncovering novel applications for phenylpiperidinone derivatives in areas such as oncology, neurodegenerative diseases, and infectious diseases. clinmedkaz.orgnih.gov
Synergistic Integration of Computational and Experimental Methodologies in Drug Discovery
The integration of computational and experimental approaches has become a cornerstone of modern drug discovery, significantly accelerating the development of new therapeutics based on the this compound scaffold. scienceopen.com This synergistic relationship allows for a more efficient and cost-effective process, from initial hit identification to lead optimization. nih.gov
Computer-Aided Drug Design (CADD) plays a crucial role in this integrated workflow. nih.govbeilstein-journals.org Key computational techniques include:
Molecular Docking: This technique predicts the preferred orientation and binding affinity of a ligand when bound to the active site of a target protein. It helps in prioritizing compounds for synthesis and experimental testing.
Virtual Screening: Large libraries of virtual compounds can be rapidly screened against a known target structure to identify potential hits, narrowing down the number of molecules that need to be synthesized and tested in the lab.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of compounds and their biological activities. mdpi.com These models can predict the activity of newly designed analogues before their synthesis.
The predictions generated from these computational models are then validated through rigorous experimental testing. scienceopen.com Hits identified from virtual screening are synthesized and evaluated in biochemical and cell-based assays. The experimental data, in turn, is used to refine and improve the computational models, creating an iterative cycle of design, synthesis, testing, and refinement that drives the optimization of lead compounds. nih.gov This integrated approach has proven successful in identifying novel compounds with potential therapeutic value. scienceopen.com
| Methodology | Description | Role in Drug Discovery |
|---|---|---|
| Computational: Molecular Docking | Predicts ligand-protein binding modes and affinities. | Prioritizes compounds for synthesis; explains structure-activity relationships. |
| Experimental: In Vitro Assays | Measures biological activity (e.g., enzyme inhibition, receptor binding) in a controlled lab environment. | Validates computational predictions; provides quantitative activity data. |
| Computational: QSAR Modeling | Relates chemical structure to biological activity. mdpi.com | Predicts the activity of unsynthesized compounds; guides lead optimization. |
| Experimental: In Vivo Models | Tests compound efficacy and safety in living organisms. | Evaluates therapeutic potential in a complex biological system. |
| Integrated Approach | Iterative cycle of computational prediction and experimental validation. scienceopen.com | Accelerates the discovery and optimization of potent and selective drug candidates. |
Exploration of Emerging Biological Activities and Material Science Applications for this compound Compounds
While the this compound core is well-known in certain therapeutic areas, ongoing research is uncovering a broader spectrum of biological activities. The structural versatility of the piperidine (B6355638) ring allows for its incorporation into compounds with diverse pharmacological profiles. mdpi.com
Emerging biological activities for piperidinone derivatives include:
Antimicrobial and Antifungal Activity: Novel derivatives have shown promise against various pathogenic bacteria and fungi, including drug-resistant strains. nih.govmdpi.com
Anticancer Properties: Some analogues exhibit cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology. researchgate.netnih.gov
Neuroprotective Effects: Derivatives are being investigated for their potential in treating neurodegenerative disorders like Alzheimer's disease by inhibiting processes such as β-amyloid aggregation and neuroinflammation. nih.govsophion.com
Antiviral Activity: Certain 3-phenylpiperidine-2,6-dione derivatives have demonstrated moderate activity against viruses such as Coxsackievirus B2 (CVB-2) and Herpes Simplex Virus-1 (HSV-1). nih.gov
Beyond medicine, there is nascent interest in exploring the applications of piperidine-containing compounds in material science. Their rigid, cyclic structures and potential for functionalization make them candidates for the development of new polymers and functional materials. While this area is less developed compared to their pharmacological applications, the unique chemical properties of these compounds could be leveraged in the design of materials with specific optical, electronic, or self-assembly properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
